molecular formula C19H22Cl2N2O2S B4833534 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine

1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine

Cat. No.: B4833534
M. Wt: 413.4 g/mol
InChI Key: MBVIWZDMEYYISP-UHFFFAOYSA-N
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Description

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine is a chemical compound characterized by its complex molecular structure, which includes a piperazine ring, a dichlorophenylsulfonyl group, and an ethylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The dichlorophenylsulfonyl group is then introduced through a sulfonylation reaction, followed by the attachment of the ethylbenzyl group via a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions are commonly employed to introduce new substituents.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often involve nucleophiles such as amines or alcohols, with reaction conditions tailored to the specific reagents used.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Industry: Use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses.

Comparison with Similar Compounds

  • 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine

  • 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine

Uniqueness: 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine stands out due to its specific structural features and potential applications. Its unique combination of functional groups allows for diverse chemical reactivity and biological activity, distinguishing it from similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile synthesis methods, diverse chemical reactions, and broad applications make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-[(4-ethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O2S/c1-2-15-3-5-16(6-4-15)14-22-9-11-23(12-10-22)26(24,25)19-13-17(20)7-8-18(19)21/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVIWZDMEYYISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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